molecular formula C16H12N2O2S B1350066 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid CAS No. 303150-09-6

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid

Cat. No.: B1350066
CAS No.: 303150-09-6
M. Wt: 296.3 g/mol
InChI Key: REFLUNVZMMDQJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid typically involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid can be compared with other thiazole-based compounds, such as:

  • **2-Amino-4

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(20)13-9-5-4-8-12(13)14-10-21-16(18-14)17-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFLUNVZMMDQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377605
Record name 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303150-09-6
Record name 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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